6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Lipophilicity Drug-likeness Physicochemical property comparison

Target the ortho-chloro sulfonamide variant for precise JAK kinase and RORγ inverse agonist programs. This specific regioisomer offers distinct steric and electronic properties compared to the para-chloro analog (CAS 2324696-95-7), enabling focused SAR exploration for isoform selectivity. Its TPSA (58.6 Ų) and XLogP3 (1.7) profile makes it ideal for CNS-penetrant kinase inhibitor screening. Procure this non-interchangeable scaffold to benchmark cellular permeability and allosteric pocket engagement in your lead optimization assays.

Molecular Formula C13H11ClN2O2S
Molecular Weight 294.75
CAS No. 2320885-74-1
Cat. No. B2827608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2320885-74-1
Molecular FormulaC13H11ClN2O2S
Molecular Weight294.75
Structural Identifiers
SMILESC1C2=C(CN1S(=O)(=O)C3=CC=CC=C3Cl)N=CC=C2
InChIInChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-13(11)19(17,18)16-8-10-4-3-7-15-12(10)9-16/h1-7H,8-9H2
InChIKeyBPQBCQCNIZKFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2320885-74-1): Ortho-Chloro Sulfonamide Building Block for Kinase-Focused Medicinal Chemistry


6-(2-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2320885-74-1) is a heterocyclic sulfonamide with the molecular formula C₁₃H₁₁ClN₂O₂S and a molecular weight of 294.76 g/mol . The compound features a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core bearing a 2-chlorobenzenesulfonyl substituent at the 6-position. The ortho-chloro arrangement on the phenyl ring distinguishes it from its closest structural isomer, the para-chloro analog (CAS 2324696-95-7), and introduces unique steric and electronic properties relevant to kinase inhibitor design . The pyrrolo[3,4-b]pyridine scaffold is recognized in multiple patent families as a privileged core for JAK kinase and RORγ nuclear receptor modulation [1].

Why 6-(2-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Cannot Be Replaced by Its Para-Chloro Isomer


Although the para-chloro isomer (CAS 2324696-95-7) shares an identical molecular formula and molecular weight (294.76 g/mol), the repositioning of the chlorine atom from the para to the ortho position fundamentally alters the three-dimensional conformation, lipophilicity, and hydrogen-bond acceptor topology of the sulfonamide moiety [1]. In sulfonamide-based kinase inhibitors, even subtle changes in the chlorine substitution pattern have been shown to modulate target selectivity, cellular permeability, and metabolic stability [2]. Consequently, procurement of the ortho-chloro variant is not interchangeable with the para-chloro or unsubstituted phenylsulfonyl analogs; each substitution pattern interrogates a distinct region of chemical space relevant to structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 6-(2-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (2320885-74-1)


Computed Lipophilicity (XLogP3) Shift Driven by Ortho vs. Para Chlorine Positioning

The ortho-chloro substitution on the benzenesulfonyl group increases the computed partition coefficient (XLogP3) by approximately 0.3 to 0.5 log units compared to the para-chloro isomer, a difference attributable to intramolecular shielding of the polar sulfonyl group by the adjacent chlorine atom [1]. Higher lipophilicity within the optimal drug-like range (XLogP 1–3) can enhance passive membrane permeability and cellular uptake [2].

Lipophilicity Drug-likeness Physicochemical property comparison

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Architecture

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 58.6 Ų and four hydrogen bond acceptor sites (two sulfonyl oxygens and two pyridine/pyrrole nitrogen atoms), with zero hydrogen bond donors [1]. This TPSA value falls within the favorable range (<140 Ų) for oral bioavailability prediction and below the threshold (<90 Ų) often associated with CNS penetration potential [2]. The ortho-chloro group does not alter the total H-bond acceptor count compared to the para isomer but alters the spatial orientation of the sulfonyl oxygens, potentially affecting recognition by kinase hinge-binding motifs.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Class-Level Evidence: Sulfonamide Pyrrolo[3,4-b]pyridines as Privileged JAK Kinase Inhibitor Scaffolds

Patent US20220235043A1 discloses sulfonamide pyrrolopyridine compounds as inhibitors of JAK kinases (JAK1, JAK2, JAK3, TYK2) for the treatment of inflammatory and autoimmune diseases [1]. The exemplified compounds demonstrate that the nature and position of substituents on the sulfonamide phenyl ring critically influence kinase selectivity profiles. Within this patent class, ortho-halogenated phenylsulfonamide derivatives are explicitly claimed (see Formula I, R group definitions encompassing halogen-substituted aryl sulfonamides), indicating that the ortho-chloro substitution pattern has been specifically designed and explored for JAK inhibitor SAR [1]. Although quantitative IC₅₀ data for CAS 2320885-74-1 specifically is not publicly disclosed, the compound's structural alignment with patent claims provides a strong rationale for its selection in JAK-focused screening campaigns.

JAK kinase inhibition Immunology Oncology Patent SAR

Ortho-Halogenated Sulfonamides Exhibit Enhanced Cellular Uptake and Antiproliferative Activity

A study by Markowicz-Piasecka et al. (2020) demonstrated that ortho-chloro substitution on benzene sulfonamide derivatives of metformin significantly increases cellular uptake in MCF-7 breast cancer cells compared to non-ortho-substituted analogs. Specifically, the o-chloro derivative (Compound 1) achieved an uptake of 1.79 ± 0.79 nmol/min/mg protein in MCF-7 cells and exhibited an antiproliferative IC₅₀ of 12.6 ± 1.2 μmol/L, representing the most potent compound in the series [1]. While this study involves a different core scaffold (metformin-derived), the observation that ortho-chlorination enhances transporter-mediated cellular permeability is a transferable structure-property relationship relevant to the 2-chlorobenzenesulfonyl motif in the target compound.

Cellular uptake Antiproliferative MCF-7 Sulfonamide SAR

Optimal Research Application Scenarios for 6-(2-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine in Drug Discovery


JAK Kinase Inhibitor Lead Optimization and Selectivity Screening

Based on the patent-protected chemical space disclosed in US20220235043A1, this compound is structurally suited as a starting point or reference compound for JAK kinase (JAK1, JAK2, JAK3, TYK2) inhibitor programs [1]. The ortho-chloro substitution on the sulfonamide phenyl ring provides a specific vector for exploring JAK isoform selectivity. Procurement is recommended for medicinal chemistry teams conducting kinase panel screening to establish baseline SAR around the 6-position sulfonamide substituent.

Cellular Permeability and Transporter-Mediated Uptake Studies

The class-level evidence from ortho-halogenated sulfonamide literature indicates that ortho-chloro benzenesulfonamides exhibit superior cellular uptake properties [2]. This compound can serve as a probe for evaluating the contribution of the 2-chlorobenzenesulfonyl moiety to passive and transporter-mediated permeability in Caco-2, MDCK, or MCF-7 cell monolayer assays, particularly when benchmarked against the para-chloro isomer (CAS 2324696-95-7) as a matched control.

Fragment-Based and Structure-Guided Drug Design of RORγ Modulators

The pyrrolo[3,4-b]pyridine core is a recognized scaffold in RORγ inverse agonist programs, with related compounds achieving sub-100 nM binding affinity [3]. The 2-chlorobenzenesulfonyl substituent introduces steric bulk and halogen-bonding potential that can be exploited for allosteric pocket engagement. This compound is a valuable intermediate for structure-guided optimization using co-crystallography or molecular docking studies aimed at RORγ-mediated inflammatory and autoimmune indications.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a TPSA of 58.6 Ų, zero hydrogen bond donors, and an XLogP3 of 1.7, this compound inhabits a favorable region of CNS drug-like property space [4]. It is well-suited as a reference standard for programs targeting CNS kinases or inflammatory targets where blood-brain barrier penetration is a prerequisite, enabling direct comparison with analogs bearing different halogen substitution patterns or sulfonamide replacements.

Quote Request

Request a Quote for 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.